molecular formula C24H33N3OS2 B409509 N,N-Dicyclohexyl-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 332161-56-5

N,N-Dicyclohexyl-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B409509
CAS No.: 332161-56-5
M. Wt: 443.7g/mol
InChI Key: QAQMYQLPEREPTI-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzothiolo-pyrimidine core and dicyclohexyl groups.

Preparation Methods

The synthesis of N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzothiolo-pyrimidine core, followed by the introduction of the dicyclohexyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to desired biological effects .

Comparison with Similar Compounds

N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also have a pyrimidine core and are known for their biological activities.

    Benzothiolo-pyrimidine analogs: Similar in structure but may have different substituents, leading to variations in their properties and applications. The uniqueness of N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide lies in its specific combination of functional groups and its potential for diverse applications

Properties

CAS No.

332161-56-5

Molecular Formula

C24H33N3OS2

Molecular Weight

443.7g/mol

IUPAC Name

N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

InChI

InChI=1S/C24H33N3OS2/c28-21(27(17-9-3-1-4-10-17)18-11-5-2-6-12-18)15-29-23-22-19-13-7-8-14-20(19)30-24(22)26-16-25-23/h16-18H,1-15H2

InChI Key

QAQMYQLPEREPTI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5

Origin of Product

United States

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